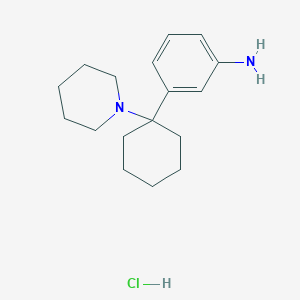
3-(Piperidylcyclohexyl)aniline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Piperidylcyclohexyl)aniline hydrochloride is a chemical compound with significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. This compound is known for its unique structure and properties, which make it valuable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Piperidylcyclohexyl)aniline hydrochloride typically involves the reaction of piperidine with cyclohexyl aniline under specific conditions. The reaction is usually carried out in the presence of a strong acid catalyst, such as hydrochloric acid, to facilitate the formation of the desired compound.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using similar synthetic routes. The process involves the use of large reactors and controlled reaction conditions to ensure the purity and yield of the compound. Quality control measures are implemented to ensure that the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: 3-(Piperidylcyclohexyl)aniline hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) and potassium hydroxide (KOH).
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which can be further modified for specific applications.
Scientific Research Applications
3-(Piperidylcyclohexyl)aniline hydrochloride is widely used in scientific research due to its unique properties. It is employed in the development of new chemical compounds, biological studies, medical research, and industrial applications. Some of its key applications include:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems and cellular processes.
Medicine: Investigated for its therapeutic properties and potential use in drug development.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism by which 3-(Piperidylcyclohexyl)aniline hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound acts as an antagonist to N-methyl-D-aspartate (NMDA) receptors, which play a crucial role in the central nervous system. By inhibiting these receptors, the compound can modulate neurotransmitter activity and influence various physiological processes.
Comparison with Similar Compounds
3-(Piperidylcyclohexyl)aniline hydrochloride is compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
Phencyclidine (PCP): A dissociative anesthetic with similar NMDA receptor antagonistic properties.
Arylcyclohexylamine derivatives: A class of compounds with structural similarities and related biological activities.
While these compounds share some similarities, this compound has distinct properties and applications that set it apart from others in its class.
Properties
IUPAC Name |
3-(1-piperidin-1-ylcyclohexyl)aniline;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2.ClH/c18-16-9-7-8-15(14-16)17(10-3-1-4-11-17)19-12-5-2-6-13-19;/h7-9,14H,1-6,10-13,18H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEPXDKNOJGWCDR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C2=CC(=CC=C2)N)N3CCCCC3.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
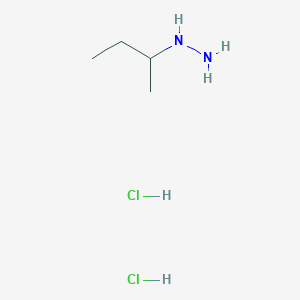
![Tert-butyl 2-azabicyclo[2.2.1]hept-1-ylmethylcarbamate](/img/structure/B1393801.png)
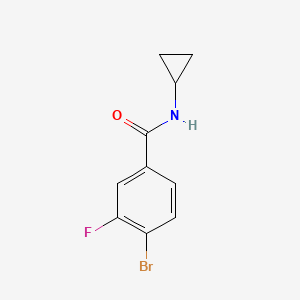

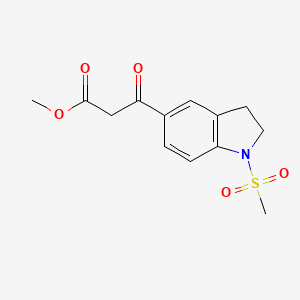
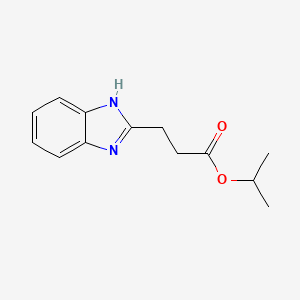
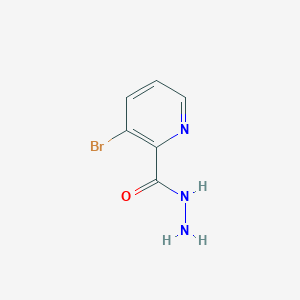
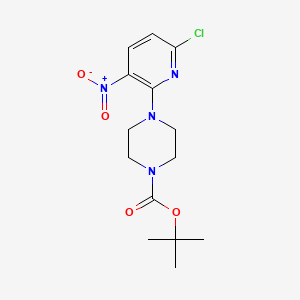

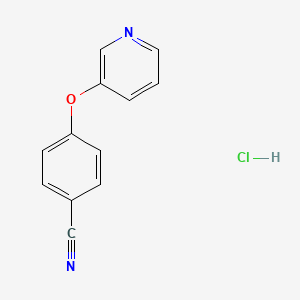
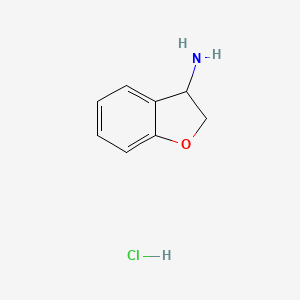
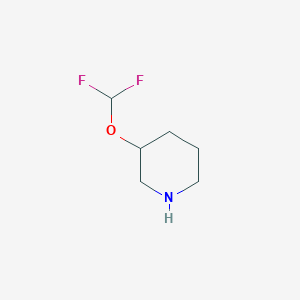
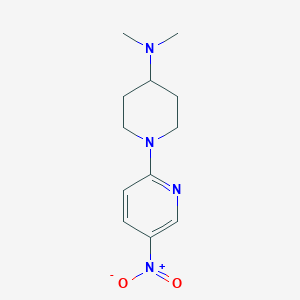
![tert-Butyl 2-[(4-bromobenzoyl)amino]ethylcarbamate](/img/structure/B1393822.png)
